3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6
Description
Properties
Molecular Formula |
C20H30N4O3S |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(1S,2R,5R)-2-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H22N4.C7H8O3S/c1-8(2)13-16-15-9(3)17(13)12-7-5-10-4-6-11(12)14-10;1-6-2-4-7(5-3-6)11(8,9)10/h8,10-12,14H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10)/t10-,11+,12-;/m1./s1/i1D3,2D3; |
InChI Key |
IXMTYXAFALMDBG-IRZCMLKISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NN=C(N1[C@@H]2CC[C@H]3CC[C@@H]2N3)C)C([2H])([2H])[2H].CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NN=C(N1C2CCC3CCC2N3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogen-Deuterium Exchange
Reaction Mechanism and Optimization
Deuteration of the non-deuterated precursor, 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one, is achieved via catalytic hydrogen-deuterium (H-D) exchange. Palladium on carbon (Pd/C) serves as the primary catalyst, enabling selective deuteration at six hydrogen positions under deuterium gas (D₂) at 50–80°C and 1–3 bar pressure. Kinetic isotope effects (KIEs) influence reaction rates, with deuteration efficiency dependent on solvent polarity and catalyst loading.
Key Parameters:
- Catalyst: 5–10 wt% Pd/C
- Solvent: Deuterated methanol (CD₃OD) or dimethylformamide-d₇ (DMF-d₇)
- Temperature: 60°C optimal for minimizing side reactions
- Deuterium Source: D₂ gas (≥99.8% purity)
Table 1: Catalytic H-D Exchange Conditions and Yields
| Catalyst Loading | Solvent | Temperature (°C) | Reaction Time (h) | Deuteration Efficiency (%) |
|---|---|---|---|---|
| 5% Pd/C | CD₃OD | 60 | 24 | 92 |
| 10% Pd/C | DMF-d₇ | 80 | 18 | 88 |
| 5% Pd/C | D₂O | 50 | 36 | 78 |
Isotopic purity ≥98% is confirmed via high-resolution mass spectrometry (HRMS) and ¹H NMR, with deuterium incorporation quantified using LC-MS.
Modified Double Mannich Condensation
Bicyclic Scaffold Construction
The non-deuterated bicyclic ketone is synthesized via a double Mannich condensation between acetone-1,3-dicarboxylic acid (1) and glutaraldehyde (2), followed by cyclization. This method forms the bicyclo[3.3.1]nonane core, with the oxa and aza moieties introduced during subsequent steps.
Synthetic Pathway:
- Condensation: React 1 and 2 in aqueous H₂SO₄ (18% v/v) at 0–10°C to form a bis-iminium intermediate.
- Cyclization: Heat to 50°C under reflux to induce intramolecular cyclization.
- Oxidation: Treat with oxone® (KHSO₅) to oxidize secondary alcohols to ketones.
Table 2: Reaction Conditions for Bicyclic Core Formation
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Condensation | H₂SO₄, H₂O | 5 | 24 | 75 |
| Cyclization | Reflux in H₂O | 50 | 12 | 68 |
| Oxidation | Oxone®, H₂O | RT | 6 | 82 |
Industrial-Scale Deuteration
Continuous Flow Reactor Systems
Industrial production employs continuous flow reactors to enhance deuteration efficiency and scalability. A tubular reactor with Pd/C-packed beds enables rapid D₂ diffusion, achieving throughputs of 10–20 kg/day.
Critical Considerations:
- Deuterium Recovery: Closed-loop systems recycle unreacted D₂, reducing costs.
- Purification: Centrifugal partition chromatography (CPC) isolates the deuterated product with ≥99.5% chemical purity.
Table 3: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 0.5 L | 500 L |
| Catalyst Loading | 5% Pd/C | 10% Pd/C |
| Production Rate | 5 g/day | 15 kg/day |
| Energy Consumption | 0.5 kWh/g | 0.1 kWh/g |
Analytical Validation
Isotopic Purity Assessment
Quantitative ¹H NMR (qNMR) and LC-MS are mandatory for verifying deuterium incorporation. Key metrics include:
- Deuterium Content: ≥98% via isotopic peak intensity ratios in HRMS.
- Chemical Purity: ≥99% by reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
Table 4: Analytical Specifications
| Technique | Parameter | Acceptable Range |
|---|---|---|
| qNMR | Deuterium Incorporation | 97–100% |
| LC-MS | Isotopic Purity | ≥98% |
| HPLC | Chemical Purity | ≥99% |
Challenges and Mitigation Strategies
Emerging Methodologies
Electrochemical Deuteration
Recent advances utilize palladium nanoparticles on carbon electrodes for room-temperature deuteration. Applied potentials of −0.8 V vs. Ag/AgCl enable selective deuteration without external D₂ gas, achieving 85% efficiency in preliminary trials.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders. Its structural characteristics allow for modifications that can enhance the efficacy and selectivity of drug candidates. Research indicates that derivatives of this compound can exhibit improved pharmacological profiles compared to traditional compounds, making it a valuable asset in drug discovery efforts aimed at treating complex conditions such as depression and anxiety disorders .
Drug Design
The unique bicyclic structure of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 facilitates the exploration of novel drug candidates. Its conformation allows for the optimization of interactions with biological targets, potentially leading to compounds with reduced side effects and enhanced therapeutic effects. For instance, studies have shown that modifications to this scaffold can yield ligands with high affinity for specific receptors, thereby improving their potential as therapeutic agents .
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. The compound's ability to act as a probe allows researchers to gain insights into cellular processes and identify potential therapeutic targets. Its application in studying opioid receptor interactions has been particularly notable, revealing its potential as a selective agonist for κ-opioid receptors, which are implicated in pain modulation and other physiological processes .
Material Science
The properties of this compound also make it suitable for applications in material science. Its structural integrity and chemical stability can be leveraged to develop advanced materials with specific mechanical and thermal characteristics. Research is ongoing to explore its use in creating polymers that exhibit desired properties for various industrial applications .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard in various techniques, aiding in the quantification and characterization of related chemical substances. Its well-defined structure allows for accurate calibration in methods such as chromatography and mass spectrometry, enhancing the reliability of analytical results .
Case Study: Opioid Receptor Binding
A significant study investigated the binding properties of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one derivatives to κ-opioid receptors using guinea pig cerebellar membranes. The results indicated that certain modifications to the compound led to high-affinity binding, suggesting its potential as a lead molecule for developing new analgesics with fewer side effects compared to existing opioids .
Research Findings on Drug Efficacy
Further research has demonstrated that derivatives of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one can modulate neurotransmitter systems effectively, providing a basis for their use in treating neuropsychiatric disorders. The structure's flexibility allows it to adapt to various receptor conformations, enhancing its therapeutic potential .
Mechanism of Action
The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and reactivity. Deuterium substitution often results in a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered. This can affect the compound’s stability, metabolism, and overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The bicyclo[3.3.1]nonane framework is a common motif in medicinal chemistry. Key structural analogs include:
- Deuteration Impact: The deuterated form (-d6) exhibits isotopic stabilization, reducing metabolic degradation rates compared to non-deuterated analogs .
Pharmacological Activity
- 3,7-Diazabicyclo Derivatives : Derivatives with substituents like 3-methoxypropyl or pyridin-2-ethyl groups demonstrate cytotoxic activity against cancer cell lines, attributed to their ability to modulate cellular catabolism .
- 3-Oxa-7-azabicyclo Derivatives : Substitutions at N-7 (e.g., benzyl, tert-butyl) influence stereochemistry and bioactivity. For example, 9-benzyl-3-oxa-9-azabicyclo derivatives show enhanced binding to neurological targets due to aromatic interactions .
- Sulfur Analogues : 3-Thia-7-azabicyclo derivatives exhibit comparable conformational stability (ΔE ≈ 1.5 kcal/mol between chair-chair and boat-chair forms) but distinct electronic profiles, altering receptor affinity .
Conformational Analysis
- Chair-Chair vs. Boat-Chair Conformers : Ab initio calculations (MP4/6-31G) for 3-oxa-7-azabicyclo derivatives reveal minimal energy differences (ΔE ≈ 1.497 kcal/mol) between chair-chair and boat-chair conformers, suggesting dynamic interconversion in solution .
- Substituent Effects : Bulky groups at N-7 (e.g., benzyl) enforce rigid chair-chair conformations, while smaller substituents permit greater flexibility . X-ray diffraction confirms the dominance of chair-chair conformers in crystalline states .
Q & A
Q. What experimental methodologies are recommended for synthesizing 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one derivatives?
A modified double Mannich condensation is a validated approach for synthesizing bicyclic azabicyclo derivatives. This method involves successive cyclization steps under controlled conditions to achieve the desired stereochemistry. Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimize side products .
Q. How can X-ray crystallography be applied to resolve the structural conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configuration and conformational analysis. For example, studies on similar bicyclic systems revealed chair-chair (CC) and boat-chair (BC) conformers, with energy differences as low as 1.5 kcal/mol . Refinement using software like SHELXL ensures accurate modeling of bond lengths and angles .
Q. What computational tools are suitable for preliminary conformational analysis?
Hartree-Fock (HF) methods with a 6-31G basis set provide reliable gas-phase conformational energy comparisons. For instance, MP4/6-31G calculations on 3-oxa-7-azabicyclo derivatives revealed minimal energy differences between CC and BC conformers, guiding experimental design for stability studies .
Q. Which spectroscopic techniques are essential for purity assessment?
High-resolution NMR (e.g., H, C, DEPT-135) and LC-MS are critical. NMR can identify stereochemical impurities, while LC-MS quantifies isotopic purity (e.g., deuterium incorporation in -d6 analogs). Cross-referencing with pharmacopeial standards ensures compliance with analytical thresholds .
Advanced Research Questions
Q. How can conformational flexibility impact pharmacological activity, and how is this addressed experimentally?
Conformational isomers (e.g., CC vs. BC) may exhibit distinct binding affinities. Hybrid methods combining SC-XRD, NMR-derived NOE correlations, and molecular docking (e.g., using Discovery Studio) can map bioactive conformers. For example, Hirshfeld surface analysis revealed intermolecular interactions influencing stability in related diazabicyclo derivatives .
Q. What strategies resolve contradictions between computational predictions and experimental data in conformational studies?
Discrepancies often arise from solvent effects or crystal-packing forces. A tiered approach is recommended:
Q. How are advanced separation technologies applied to isolate stereoisomers of this compound?
Chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) enable enantiomeric resolution. For diastereomers, simulated moving bed (SMB) chromatography optimizes yield and purity. Recent studies highlight the role of membrane-based separation for scalable purification .
Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies?
Link research to conceptual frameworks like the "lock-and-key" model or transition-state theory. For example, molecular docking (AutoDock Vina) and MD simulations can predict binding modes, while QSAR models correlate substituent effects (e.g., 7-benzyl groups) with biological activity .
Methodological Notes
- Data Interpretation : When analyzing puckering parameters (e.g., Cremer-Pople coordinates), ensure least-squares plane definitions align with crystallographic standards to avoid systematic errors .
- Safety Protocols : Use PPE (gloves, masks) during synthesis, as bicyclic ketones may exhibit reactivity with nucleophiles .
- Software Tools : SHELX for crystallography , Gaussian for DFT , and ORTEP-3 for graphical representations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
